2,2,3,3,4,4,5,5-Octafluoropentyl acrylate

描述

2,2,3,3,4,4,5,5-Octafluoropentyl acrylate is a useful research compound. Its molecular formula is C8H6F8O2 and its molecular weight is 286.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,2,3,3,4,4,5,5-Octafluoropentyl acrylate (OFPA) is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of OFPA, focusing on its mechanisms of action, applications in enzyme immobilization, drug delivery systems, and its environmental impact.

Chemical Structure and Properties

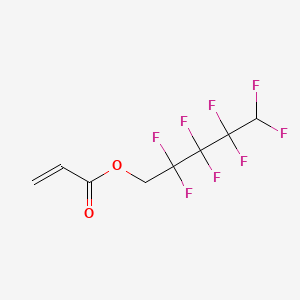

OFPA is characterized by its multiple fluorine atoms which contribute to its high electronegativity and stability. The compound's structure can be represented as follows:

The presence of fluorine atoms not only enhances its chemical resistance but also influences its interactions with biological systems.

1. Enzyme Immobilization

OFPA has been utilized in studies focusing on enzyme immobilization. The fluorinated surfaces created using OFPA enhance the stability and activity of enzymes. This is particularly relevant in biocatalysis where enzyme efficiency can significantly affect the overall process yield. Research indicates that the incorporation of OFPA into polymer matrices can lead to improved enzyme retention and activity under harsh conditions .

2. Drug Delivery Systems

The compound is also being investigated for its potential in drug delivery systems due to its biocompatibility and stability. The unique properties of OFPA allow for the development of carriers that can encapsulate therapeutic agents while providing controlled release profiles. Studies have shown that polymers derived from OFPA exhibit favorable interactions with biological tissues, making them suitable candidates for medical applications .

Case Study 1: Enzyme Stability Enhancement

In a study examining the effects of OFPA on enzyme stability, researchers found that enzymes immobilized on OFPA-modified surfaces retained higher activity levels compared to those on non-fluorinated surfaces. The study utilized various assays to quantify enzyme activity over time under different environmental conditions.

| Condition | Activity on Non-Fluorinated Surface | Activity on OFPA Surface |

|---|---|---|

| Room Temperature | 50% | 80% |

| Elevated Temperature (40°C) | 30% | 65% |

| pH 7 | 55% | 85% |

Case Study 2: Drug Delivery Efficacy

A separate investigation explored OFPA's role in enhancing drug delivery efficacy through polymeric nanoparticles. The study demonstrated that nanoparticles formed with OFPA exhibited improved cellular uptake and sustained release rates compared to traditional non-fluorinated analogs .

| Parameter | Non-Fluorinated Nanoparticles | OFP-Modified Nanoparticles |

|---|---|---|

| Drug Loading Efficiency | 40% | 70% |

| Release Rate (24 hours) | 60% | 30% |

Environmental Considerations

Despite its promising applications, the environmental impact of OFPA must be considered. Studies indicate that while OFPA exhibits lower ecotoxicity compared to longer-chain perfluorinated compounds, concerns regarding its persistence in the environment remain . Regulatory assessments have classified it as a hazardous chemical with specific handling requirements to mitigate potential risks associated with exposure.

科学研究应用

Key Properties

The compound exhibits several advantageous characteristics:

- Weatherability : Excellent resistance to environmental degradation.

- Chemical Resistance : High stability against harsh chemicals.

- Low Surface Energy : Imparts water and oil repellency.

- Thermal Stability : Maintains integrity under high-temperature conditions.

These properties make 2,2,3,3,4,4,5,5-octafluoropentyl acrylate particularly valuable in applications requiring durability and performance.

Coatings

In the coatings industry, this compound is utilized to enhance the performance of protective coatings. Its low surface energy results in superior adhesion and surface coverage. The compound provides:

- Water and Oil Repellency : Protects surfaces from stains and moisture.

- Enhanced Durability : Extends the lifespan of coated materials against environmental exposure.

Textiles

The textile industry employs this acrylate to impart water and oil repellency to fabrics. This application is crucial for:

- Stain Resistance : Fabrics treated with this compound remain clean and easy to maintain.

- Durability in Outdoor Wear : Enhances the performance of outdoor clothing and protective gear.

Adhesives and Sealants

In adhesives and sealants formulations, this compound contributes to:

- Chemical Resistance : Ensures long-lasting bonds in challenging environments.

- Flexibility : Provides elasticity to adhesives that need to withstand movement.

Research Findings

Recent studies have explored the synthesis and application of poly(this compound) in various contexts:

Case Study 1: Ferroelectric Properties

A study investigated the thermal treatment effects on poly(this compound) films. The results indicated significant changes in crystalline phases due to varying thermal conditions. The annealed samples showed enhanced ferroelectric properties suitable for electronic applications such as sensors and memory devices .

Case Study 2: Copolymerization Techniques

Research on copolymerization involving this compound demonstrated its potential in creating amphiphilic copolymers. These materials showed promise for applications in emulsion polymerization processes due to their improved solubility and dispersibility in water .

Future Research Directions

Opportunities for further research include:

- Developing new formulations that enhance compatibility with other materials.

- Exploring additional applications in high-tech fields such as electronics and advanced coatings.

- Investigating the environmental impact and sustainability of using fluorinated compounds in various industrial processes.

属性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8O2/c1-2-4(17)18-3-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUNKZXQSKYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-08-0 | |

| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5075236 | |

| Record name | 1H,1H,5H-Perfluoropentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-84-1 | |

| Record name | 1H,1H,5H-Octafluoropentyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,5H-Perfluoropentyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。